Propynyl N-phenylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
5416-67-1 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
prop-2-ynyl N-phenylcarbamate |
InChI |
InChI=1S/C10H9NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12) |
InChI Key |
YSZCDDOREQFOHK-UHFFFAOYSA-N |
SMILES |
C#CCOC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
C#CCOC(=O)NC1=CC=CC=C1 |
Other CAS No. |
5416-67-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of Propynyl N Phenylcarbamate
Elucidation of Synthetic Pathways for Propynyl (B12738560) N-Phenylcarbamate Analogues
The synthesis of propynyl N-phenylcarbamate and its analogues is a significant area of research, primarily due to their potential applications in various fields, including medicinal chemistry and materials science. The carbamate (B1207046) functional group is a key structural motif in many bioactive compounds and polymers. The presence of the propargyl group provides a versatile handle for further chemical modifications, such as click chemistry reactions.
Mechanistic Investigations of Carbamate Formation Reactions
The formation of N-aryl carbamates, including this compound, can be achieved through several synthetic routes. A common method involves the reaction of an isocyanate with an alcohol. In the case of this compound, this would involve the reaction of phenyl isocyanate with propargyl alcohol.
Another significant pathway is the Hofmann rearrangement of aromatic amides in the presence of an alcohol. mdpi.com This reaction proceeds through an isocyanate intermediate, which is then trapped by the alcohol to form the carbamate. mdpi.com Mechanistic studies have shown that the reaction involves the formation of an N-chloro intermediate from the aromatic amide, which then undergoes rearrangement to the isocyanate upon treatment with a base. mdpi.com
The aminolysis of carbonates, particularly cyclic carbonates, with aromatic amines presents another route to N-aryl carbamates. scispace.comnih.gov While the reaction with aliphatic amines is well-established, the lower nucleophilicity of aromatic amines poses a challenge. scispace.com Research has demonstrated that organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can effectively catalyze the site-selective aminolysis of cyclic carbonates with aromatic amines under mild, metal-free conditions. scispace.comnih.gov Computational studies have revealed a proton-relay mechanism mediated by the guanidine (B92328) base catalyst, which facilitates the reaction by lowering the kinetic barriers. scispace.com
The decarboxylation of N-arylcarbamates has also been a subject of kinetic and mechanistic studies, providing evidence for the involvement of zwitterionic carbamic acid species with short lifetimes as kinetically important intermediates. acs.org
Exploration of Alternative and Green Synthetic Protocols for N-Aryl Carbamates
In recent years, there has been a growing emphasis on the development of green and sustainable synthetic methods for N-aryl carbamates. One such approach is the use of carbon dioxide as a C1 synthon, replacing toxic reagents like phosgene. acs.org The direct synthesis of carbamates from carbon dioxide, amines, and alkyl halides or alcohols is an area of active research. acs.org For instance, a catalyst system of CeO2 and 2-cyanopyridine (B140075) has been shown to be effective for the synthesis of alkyl N-arylcarbamates from CO2, anilines, and branched alcohols. acs.org
The Hofmann rearrangement, a classical method for carbamate synthesis, has been adapted to be more environmentally friendly. A green oxidation process using oxone, potassium chloride, and sodium hydroxide (B78521) allows for the synthesis of N-aryl carbamate derivatives from aromatic amides in a single step. mdpi.comresearchgate.netnih.gov This method avoids the use of harsh or toxic reagents often associated with traditional Hofmann rearrangements.
Furthermore, the use of organocatalysis in the aminolysis of cyclic carbonates provides a sustainable alternative to metal-catalyzed reactions. scispace.comnih.gov These reactions often proceed under mild conditions and can be performed solvent-free, reducing the environmental impact. scispace.com
| Synthetic Protocol | Key Features | Catalyst/Reagents | Reference |
| Hofmann Rearrangement | Green, one-pot synthesis from aromatic amides | Oxone, KCl, NaOH | mdpi.comresearchgate.netnih.gov |
| Aminolysis of Cyclic Carbonates | Metal-free, mild conditions, site-selective | TBD (organocatalyst) | scispace.comnih.gov |
| From Carbon Dioxide | Use of CO2 as a C1 synthon | CeO2 and 2-cyanopyridine | acs.org |
Functionalization and Derivatization Strategies for the this compound Scaffold
The this compound scaffold offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Modifications to the Alkyl Chain and Their Synthetic Implications
The terminal alkyne of the propargyl group is a key site for modification. This functionality allows for participation in a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the covalent attachment of the carbamate to other molecules bearing an azide (B81097) group, facilitating the creation of complex molecular architectures and bioconjugates. researchgate.netabo.fi
The synthesis of sulfoximine (B86345) propargyl carbamates has been reported, providing an alkyne handle for further functionalization. acs.org Improved rhodium-catalyzed conditions have been developed for the synthesis of these compounds, which are valuable in medicinal chemistry. acs.org
Aromatic Substituent Effects on the N-Phenyl Moiety and Synthesis of Derivatives
The N-phenyl ring of this compound is another site amenable to modification. The electronic nature of substituents on the aromatic ring can significantly influence the reactivity and properties of the carbamate. Electron-withdrawing or electron-donating groups can be introduced to modulate the electronic properties of the molecule.
The synthesis of N-aryl carbamate derivatives with various substituents on the phenyl ring has been extensively explored, often in the context of developing compounds with specific biological activities. researchgate.netnih.govnih.gov For example, a range of N-aryl carbamate derivatives have been synthesized and evaluated for their antifungal activities. researchgate.netnih.gov
The carbamate group itself can act as a directing group for C-H activation and functionalization of the aryl ring. Iridium(I) complexes bearing chelating phosphine-N-heterocyclic carbene ligands have been used for the catalytic hydrogen isotope exchange of N-aryl carbamates, demonstrating the potential for selective modification of the aromatic core. d-nb.info Nickel-catalyzed amination of aryl carbamates has also been reported, providing a method for C-N bond formation. nih.gov
| Modification Site | Reaction Type | Reagents/Catalysts | Synthetic Outcome | Reference |
| Alkyl Chain (Propynyl) | Click Chemistry (CuAAC) | Copper(I) catalyst | Triazole-linked conjugates | researchgate.netabo.fi |
| Alkyl Chain (Propynyl) | Sulfoximine formation | Rhodium catalyst | Sulfoximine propargyl carbamates | acs.org |
| N-Phenyl Moiety | C-H Activation/Isotope Exchange | Iridium(I) complexes | Deuterated N-aryl carbamates | d-nb.info |
| N-Phenyl Moiety | Amination | Nickel catalyst | Polysubstituted aryl amines | nih.gov |
Intramolecular Cyclization Reactions of Propynyl Carbamates to Heterocyclic Systems
The propynyl carbamate moiety is a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often proceed via activation of the alkyne by a transition metal catalyst.
Transition-metal catalyzed aminocyclization of 2-propynyl carbamates can lead to the formation of 4-methylene-2-oxazolidinones. oup.com Copper-catalyzed intramolecular cyclization of related 2-propynyl-1,3-dicarbonyl compounds has also been studied, proceeding through Csp-H activation. researchgate.net
Gold(I) catalysts have been shown to be effective in promoting the intramolecular dehydrative amination of allylic alcohols with carbamates to form five- and six-membered nitrogen heterocycles. nih.gov While not directly involving a propynyl group, this demonstrates the utility of carbamates as nucleophiles in gold-catalyzed cyclizations.
Furthermore, N-alkyl-N-benzyloxy carbamates can undergo facile intramolecular cyclization with carbon nucleophiles to yield functionalized 5- and 6-membered protected cyclic hydroxamic acids. nih.gov This highlights the broader potential of carbamate derivatives in the synthesis of diverse heterocyclic systems.
A copper-catalyzed decarboxylative cascade cyclization of propargylic carbamates with pyridinium (B92312) 1,4-zwitterions has been described, leading to the formation of fused polyheterocycles. mdpi.com This reaction proceeds under mild conditions and allows for the efficient formation of multiple new bonds in a single step. mdpi.com
| Reaction Type | Catalyst | Product | Reference |
| Aminocyclization | Transition Metal | 4-Methylene-2-oxazolidinones | oup.com |
| Decarboxylative Cascade Cyclization | Copper | Fused Polyheterocycles | mdpi.com |
| Dehydrative Amination (of allylic alcohols) | Gold(I) | Nitrogen Heterocycles | nih.gov |
| Intramolecular Cyclization with Carbon Nucleophiles | Base | Cyclic Hydroxamic Acids | nih.gov |
Comprehensive Analysis of Biological Activity Profiles of Propynyl N Phenylcarbamate
Advanced Studies on Antifungal Efficacy
Propynyl (B12738560) N-phenylcarbamate has been the subject of various studies to determine its effectiveness as an antifungal agent, particularly against fungi that are pathogenic to plants.
In Vitro Fungitoxicity Assessments against Key Phytopathogenic Fungi
In vitro studies have demonstrated the fungitoxic activity of Propynyl N-phenylcarbamate and its derivatives against several key phytopathogenic fungi. Research has shown that N-phenylcarbamates, as a class of compounds, exhibit fungicidal properties. justia.com For instance, studies have evaluated the toxicity of these compounds against fungi such as Stemphylium and Monilinia. ct.gov
Recent research into novel N-aryl carbamate (B1207046) derivatives, which share a structural backbone with this compound, has revealed significant antifungal activity against a range of plant pathogens. nih.gov These pathogens include Botrytis cinerea, Magnaporthe grisea, Pythium aphanidermatum, Fusarium graminearum, Valsa mali, Colletotrichum siamense, and Fusarium oxysporum. nih.gov Some of these derivatives have shown broad-spectrum antifungal effects, with inhibition rates comparable or even superior to commercial fungicides like azoxystrobin. nih.gov
The fungicidal action of these carbamate derivatives is a key area of investigation for the development of new plant protection agents.
Comparative Fungicidal Potency of this compound and its Structural Analogues
Comparative studies have been conducted to understand the structure-activity relationship of this compound and its analogues concerning their fungicidal potency.
One study found no significant difference in the fungitoxicity between 2-propynyl N-phenylcarbamate and ethyl N-phenylcarbamate when tested on two different fungi in a culture. ct.gov Furthermore, 2-propynyl N-(3-methylphenyl) carbamate demonstrated either the same or lower toxicity compared to butyl N-phenyl carbamate. ct.gov This suggests that the presence of the propynyl group's triple bond does not inherently increase fungitoxicity in all cases. ct.gov
However, the introduction of other chemical modifications can enhance antifungal activity. For example, the double-bond analogue, 2-allyl N-(4-chlorophenyl) carbamate, was found to be more fungitoxic, particularly against Stemphylium, than its counterparts. ct.gov This indicates that both the nature of the unsaturated bond and other substitutions on the phenyl ring play a crucial role in determining the fungicidal potency.
The following table summarizes the comparative toxicity of this compound and its analogues against select fungi.
| Compound | Fungus | Toxicity Comparison | Reference |
| 2-Propynyl N-phenylcarbamate | Two fungal cultures | No difference compared to Ethyl N-phenylcarbamate | ct.gov |
| 2-Propynyl N-(3-methylphenyl) carbamate | Not specified | Same or less toxic than Butyl N-phenyl carbamate | ct.gov |
| 2-Allyl N-(4-chlorophenyl) carbamate | Stemphylium | More fungitoxic than other analogues | ct.gov |
Postharvest Disease Control Applications and Efficacy in Agricultural Systems
The application of fungicides is a critical strategy in managing postharvest diseases of fruits and vegetables. dpi.qld.gov.aumdpi.com While a broad range of chemical treatments are used to prevent decay during storage and transport, specific data on the large-scale commercial use of this compound for postharvest disease control is limited in the provided search results. dpi.qld.gov.auresearchgate.net
However, one study on fungicidal treatments for controlling the decay of sweet potatoes mentioned propynyl-N-phenylcarbamate as a compound that had been reported as effective. umn.edu This suggests its potential application in preventing postharvest losses in root crops. Another related compound, 3-Iodo-2-propynyl N-butylcarbamate, is noted for its use as a biocide and preservative in various formulations to extend product shelf life. chemimpex.com
Further research is necessary to fully establish the efficacy and practicality of this compound as a postharvest treatment in diverse agricultural systems.
Investigations into Herbicidal Properties and Plant Growth Regulation
In addition to its antifungal properties, this compound and related compounds have been investigated for their effects on plants, including herbicidal activity and growth regulation.
Impact on Seed Germination and Early Plant Development
The impact of N-phenylcarbamates on seed germination and early plant development has been a subject of scientific inquiry. Isopropyl N-phenylcarbamate, a structural analogue of this compound, has been reported to be more effective than its n-propyl isomer in suppressing the germination of oat seeds. ct.gov
Herbicides, in general, can have significant effects on seed germination and seedling growth. cambridge.orgarizona.eduresearchgate.net For instance, the herbicide propham (B1679637) (isopropyl carbanilate) has been shown to substantially reduce shoot height and dry weight of various grass species. cambridge.org While direct and extensive data on the specific impact of this compound on a wide range of seeds is not detailed in the provided search results, the known activity of its analogues suggests a potential for similar effects. The mechanism of action for some carbamate herbicides involves the disruption of cell division, which would inhibit both germination and subsequent seedling development. nih.govnih.gov
Comparative Analysis of Foliar Toxicity in Diverse Plant Species
The foliar application of N-phenylcarbamate esters has been shown to have toxic effects on a variety of plant species. The phytotoxicity of these compounds can vary depending on the specific chemical structure.
One study summarized the foliar toxicity of several N-phenylcarbamate esters on eight different species of green plants. The toxicity was found to increase with the size of the ester group up to a certain point, after which it declined. ct.gov This suggests an optimal chemical structure for maximizing foliar toxicity.
The following table, based on data from Shaw and Swanson (1953) as cited in a broader study, illustrates the relative foliar toxicity of various N-phenylcarbamate esters. ct.gov A higher toxicity index indicates greater phytotoxicity.
| N-Phenylcarbamate Ester | Relative Foliar Toxicity Index |
| Ethyl | 520 |
| Isopropyl | 660 |
| n-Propyl | 690 |
| 2-Ethylhexyl | 690 |
| Lauryl | 680 |
| n-Butyl | 1000 |
| sec-Butyl | 1330 |
This data highlights that the butyl and sec-butyl esters of N-phenylcarbamate exhibited the highest foliar toxicity among the tested compounds. ct.gov The benzyl (B1604629) ester was noted as being less phytotoxic than any of the alkyl esters. ct.gov
Exploration of Chemotherapeutant Potential in Plant Pathology
The investigation into carbamate derivatives as agents for controlling plant diseases has revealed a spectrum of activity, with certain compounds showing promise as fungitoxic agents. The broader family of N-phenylcarbamates, which includes this compound, has been a subject of this research, particularly concerning their potential to combat fungal pathogens.
This compound, also known as prop-2-ynyl N-phenylcarbamate, has been evaluated for its fungitoxicity alongside other carbamate esters. ct.gov Research comparing various N-phenylcarbamate derivatives has provided insights into how the structure of the ester group influences antifungal activity. ct.gov For instance, studies have compared the fungitoxicity of 2-propynyl N-(3-methylphenyl) carbamate with butyl N-phenyl carbamate, finding similar or lesser toxicity in the former. ct.gov
While some N-phenylcarbamates, such as diethofencarb (B33107), have been successfully introduced for the practical control of plant pathogens, demonstrating curative and systemic activity against fungi like Botrytis cinerea, the efficacy of the broader class can be variable. ndl.go.jp For example, compounds like Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) and Propham (isopropyl N-phenylcarbamate) exhibit some fungicidal activity, but it is not considered potent enough for practical application against certain drug-resistant fungi. google.com The herbicidal action of some carbamates, like isopropyl-N-phenyl carbamate (Propham), is linked to their effect on microtubule organizing centers in plant cells rather than direct microtubule depolymerization. nih.gov
The development of new N-phenylcarbamates is driven by the need to find compounds with stronger and more reliable fungicidal action. google.com While this compound is a recognized compound within this chemical class, detailed research focusing specifically on its efficacy in mitigating a wide range of systemic plant diseases remains an area for further exploration. sigmaaldrich.comuni.lu
Fungitoxicity of Selected N-Phenylcarbamate Derivatives
This table summarizes comparative toxicity data for N-phenylcarbamate derivatives, providing context for the activity of this compound.
| Compound | Comparative Toxicity Notes | Reference |
| 2-propynyl N-(3-methylphenyl) carbamate | Has the same or less toxicity than butyl N-phenyl carbamate. | ct.gov |
| 2-butynyl N-phenylcarbamate | About equally toxic with the butyl homologue. | ct.gov |
| Isopropyl N-phenylcarbamate (Propham) | Exhibits fungicidal activity but is not considered very strong in practice. | google.com |
| Diethofencarb | Shows curative and systemic activity against certain plant pathogens. | ndl.go.jp |
Enzyme Inhibition Studies and Biochemical Interventions
The biological activity of carbamates, including their use as insecticides and potential therapeutic agents, is frequently linked to their ability to inhibit enzymes. nih.govscribd.com This inhibitory action is a hallmark of the carbamate chemical structure.
Carbamate compounds are recognized as a versatile class of enzyme inhibitors, targeting a wide range of enzymes, particularly serine hydrolases. nih.govnih.gov A primary and extensively studied target is acetylcholinesterase (AChE), an enzyme crucial for nerve function in both insects and mammals. nih.govresearchgate.net The inhibition of AChE by carbamates leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors. nih.govresearchgate.net This mechanism is the basis for the insecticidal properties of many carbamate pesticides. nih.gov
Beyond AChE, carbamates have been shown to inhibit other important enzymes, including:
Butyrylcholinesterase (BChE) : Often inhibited along with AChE, though some carbamates show selectivity for one over the other. researchgate.netnih.gov
Fatty Acid Amide Hydrolase (FAAH) : Carbamate inhibitors of FAAH have been investigated for their analgesic and anxiolytic properties. nih.govepa.gov
Carbonic Anhydrases (CAs) : Certain series of carbamate derivatives have demonstrated effective inhibition of human carbonic anhydrase isoenzymes (hCA I and hCA II). tandfonline.comtandfonline.com
Monoacylglycerol Lipase (MAGL) : Carbamates have been designed as inhibitors for MAGL, an enzyme involved in the endocannabinoid system. nih.govrsc.org
The inhibition by carbamates is typically described as reversible or pseudo-irreversible. nih.govresearchgate.net Unlike organophosphates which cause irreversible inhibition, the bond formed by carbamates with the enzyme can be hydrolyzed, allowing the enzyme to eventually regenerate its activity. nih.govresearchgate.net This characteristic contributes to a generally shorter duration of toxicity compared to organophosphates. nih.gov
Enzymes Targeted by Carbamate Inhibitors
This table provides examples of enzymes that are inhibited by various carbamate compounds, highlighting the broad-spectrum nature of this chemical class.
| Enzyme Target | Significance of Inhibition | Example Carbamate Type | Reference |
| Acetylcholinesterase (AChE) | Basis for insecticidal action; therapeutic target. | N-methyl carbamates | nih.govnih.gov |
| Butyrylcholinesterase (BChE) | Therapeutic target, often co-inhibited with AChE. | Phenothiazine carbamates, Sulfonamide-based carbamates | researchgate.netmdpi.com |
| Fatty Acid Amide Hydrolase (FAAH) | Potential for analgesic and anxiolytic agents. | O-Biaryl carbamates | nih.govepa.gov |
| Carbonic Anhydrases (hCA I & II) | Investigated for various therapeutic applications. | Indan/tetralin-derived carbamates | tandfonline.com |
| Monoacylglycerol Lipase (MAGL) | Target for endocannabinoid system modulation. | O-aryl, O-HFIP, and O-NHS carbamates | nih.govrsc.org |
The inhibitory action of carbamates on enzymes, particularly serine hydrolases like acetylcholinesterase, is a well-defined process at the molecular level. The general mechanism involves the carbamylation of the enzyme's active site. nih.govresearchgate.net
The process can be broken down into the following key steps:
Formation of a Reversible Complex : Initially, the carbamate inhibitor (I) binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (EI), similar to a Michaelis-Menten complex. researchgate.net
Covalent Carbamylation : The crucial step is a nucleophilic attack from the hydroxyl group of a serine residue within the enzyme's catalytic triad (B1167595) on the carbonyl carbon of the carbamate. nih.govresearchgate.net This results in the formation of a covalent, but unstable, carbamylated enzyme (E') and the release of the alcohol or phenol (B47542) leaving group. researchgate.net
Decarbamylation (Hydrolysis) : The carbamylated enzyme is then subject to hydrolysis, where a water molecule attacks the carbamoyl-serine bond. This step is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine. mdpi.com The slow rate of this hydrolysis effectively takes the enzyme out of commission, leading to inhibition. mdpi.comresearchgate.net Because the enzyme can eventually be regenerated, this type of inhibition is often termed "pseudo-irreversible." researchgate.net
Beyond this core mechanism, the stability and specificity of the enzyme-inhibitor interaction are influenced by other molecular forces. rsc.orgacs.org Hydrogen bonds can form between the carbamate's functional groups (the carbonyl group and the backbone NH) and amino acid residues in the enzyme's active site. rsc.orgacs.org Additionally, hydrophobic interactions between the substituent groups on the carbamate and nonpolar regions of the enzyme's binding pocket play a significant role in the proper positioning and binding affinity of the inhibitor. rsc.org The specific amino acid composition of the active site gorge determines the selectivity of different carbamates for various enzymes, such as the differences observed between acetylcholinesterase and butyrylcholinesterase. mdpi.com
Mechanistic Research into the Molecular and Cellular Action of Propynyl N Phenylcarbamate
Biochemical Mechanisms Underlying Fungicidal Activity
Role of Hydrolytic Enzymes in Fungal Systems
The fungicidal action of carbamate (B1207046) compounds, including Propynyl (B12738560) N-phenylcarbamate, is linked to their interaction with and subsequent metabolism by the target fungus. A key proposed biochemical mechanism is the hydrolysis of the carbamate ester linkage by fungal hydrolytic enzymes. who.intct.gov Fungi produce a wide array of extracellular and intracellular enzymes, known as hydrolases, which are capable of breaking down complex molecules. nih.govsemanticscholar.org This group includes esterases, lipases, and cutinases, which catalyze the cleavage of ester bonds through the addition of water. nih.govsemanticscholar.orgmdpi.com
It is hypothesized that the susceptibility of a particular fungus to a carbamate fungicide may depend on its efficiency in producing these hydrolytic enzymes. ct.gov The enzymatic cleavage of the ester bond in Propynyl N-phenylcarbamate within the fungal cell is thought to release the unstable carbamic acid derivative. who.intct.gov This molecule then decomposes, leading to the formation of products that interfere with essential cellular processes, ultimately resulting in fungitoxicity. While this hydrolytic activation is a generally accepted mechanism for carbamate pesticides, the specific enzymes and the precise kinetics of this compound hydrolysis within fungal systems remain a subject of detailed investigation. who.int
Fungal species possess a diverse secretome of hydrolytic enzymes that play roles in pathogenesis, nutrition, and detoxification. The table below lists major classes of fungal hydrolases that are catalytically suited to process carbamate esters.
| Fungal Hydrolase Class | Substrate Cleaved | Potential Role in Carbamate Action |
| Esterases | Ester bonds | Direct hydrolysis of the carbamate ester linkage. nih.gov |
| Lipases | Ester bonds in lipids | Potential to hydrolyze carbamate esters due to broad substrate specificity. nih.gov |
| Cutinases | Ester bonds in cutin | Can cleave ester bonds in synthetic polyesters and may act on carbamates. nih.gov |
| Proteases | Peptide bonds | Primarily involved in protein degradation, but some may exhibit secondary esterase activity. mdpi.com |
This table summarizes general classes of fungal enzymes with the potential to hydrolyze carbamate fungicides based on their known catalytic functions.
Cellular Targets and Molecular Binding Interactions
Interaction with Microtubular Systems and Tubulin Polymerization
The primary cellular target for N-phenylcarbamate fungicides, including this compound, is the microtubule cytoskeleton. cabidigitallibrary.orgpsu.edunih.gov Microtubules are dynamic polymers of α- and β-tubulin protein subunits that are essential for critical cellular processes, most notably mitosis (cell division). nih.gov These compounds disrupt the normal assembly and disassembly of microtubules, leading to mitotic arrest and cell death. who.intndl.go.jp
Research indicates that N-phenylcarbamates bind directly to the β-tubulin protein. psu.edunih.govacs.org This interaction interferes with the polymerization of tubulin dimers into microtubules. Unlike some other anti-tubulin agents that cause a complete loss of microtubules, N-phenylcarbamates often lead to the formation of abnormal microtubule structures and multipolar spindles during mitosis. ndl.go.jp This disruption prevents the correct segregation of chromosomes into daughter cells, ultimately blocking cell division and inhibiting fungal growth. online-rpd.org The binding site for N-phenylcarbamates on β-tubulin is distinct from but may overlap with that of other fungicide classes, such as the benzimidazoles, which is a key factor in the phenomenon of negative cross-resistance. psu.eduacs.org
Elucidation of Fungicide Resistance Mechanisms
Negative Cross-Resistance Phenomena with Related Fungicides
A significant aspect of the action of N-phenylcarbamate fungicides is the phenomenon of negative cross-resistance, particularly with benzimidazole (B57391) fungicides like carbendazim. jst.go.jpfrac.info Negative cross-resistance occurs when a fungal strain that has developed resistance to one type of fungicide becomes hypersensitive to another. psu.edujst.go.jp
In numerous plant pathogenic fungi, such as Botrytis cinerea (grey mold) and Venturia nashicola (pear scab), field isolates that are highly resistant to benzimidazoles exhibit a markedly increased sensitivity to N-phenylcarbamates like diethofencarb (B33107) and methyl N-(3,5-dichlorophenyl)carbamate (MDPC). jst.go.jpapsnet.orgresearchgate.net This relationship forms the basis for resistance management strategies, where mixtures or alternations of these two fungicide classes were used to control fungal populations where benzimidazole resistance was prevalent. psu.edufrac.info However, this strategy can be compromised by the emergence of new mutations that confer resistance to both chemical classes. frac.info
The table below illustrates the principle of negative cross-resistance between benzimidazoles and N-phenylcarbamates in different fungal phenotypes.
| Fungal Phenotype | Sensitivity to Benzimidazoles (e.g., Carbendazim) | Sensitivity to N-Phenylcarbamates (e.g., Diethofencarb) |
| Wild-Type | Sensitive | Resistant (low activity) |
| Benzimidazole-Resistant (e.g., E198A mutation) | Highly Resistant | Hypersensitive |
| Double-Resistant (e.g., E198K or F200Y mutation) | Resistant | Resistant |
This table provides a generalized representation of sensitivity profiles based on findings in fungal species like Botrytis cinerea and Venturia nashicola. frac.infoapsnet.orgresearchgate.net
Genetic and Allelic Basis of Resistance and Sensitivity
The molecular foundation for both benzimidazole resistance and the corresponding hypersensitivity to N-phenylcarbamates lies within a single gene: the β-tubulin gene. acs.orgapsnet.org Resistance is not caused by enhanced metabolism or efflux pumps, but by a specific alteration of the fungicide's target site. nih.gov
Studies have demonstrated that single point mutations in the β-tubulin gene are responsible for these altered sensitivity profiles. apsnet.orgcabidigitallibrary.org A highly common mutation found in benzimidazole-resistant field isolates of fungi like Venturia nashicola and Botrytis cinerea is a substitution at amino acid codon 198. online-rpd.orgapsnet.orgresearchgate.netcabidigitallibrary.org For instance, a change from glutamic acid (GAG) to alanine (B10760859) (GCG) at this position results in a β-tubulin protein that has a greatly reduced affinity for benzimidazole fungicides, thus conferring high resistance. online-rpd.orgresearchgate.net
Crucially, this same E198A mutation alters the protein's conformation in such a way that it increases the binding affinity for N-phenylcarbamate fungicides. psu.eduacs.org Therefore, a single allelic mutation governs this inverse relationship in sensitivity. acs.orgfrac.info This genetic linkage is a clear example of pleiotropy, where one gene influences multiple, seemingly unrelated, phenotypic traits. Further mutations at codon 198 (e.g., glutamic acid to lysine, E198K) or at other nearby codons like 200 (e.g., phenylalanine to tyrosine, F200Y) have been identified that can confer resistance to both fungicide classes, highlighting the evolutionary adaptability of fungal pathogens. frac.infoapsnet.org
| β-Tubulin Allele (Amino Acid Change) | Phenotype vs. Benzimidazoles | Phenotype vs. N-Phenylcarbamates | Fungal Example |
| Wild-Type (e.g., E198) | Sensitive | Resistant | Botrytis cinerea, Venturia nashicola online-rpd.orgapsnet.org |
| E198A (Glu → Ala) | Highly Resistant | Hypersensitive | Botrytis cinerea, Venturia nashicola online-rpd.orgresearchgate.net |
| E198G (Glu → Gly) | Resistant | Hypersensitive | Neurospora crassa, Venturia nashicola acs.orgonline-rpd.org |
| E198K (Glu → Lys) | Resistant | Resistant | Botrytis cinerea apsnet.orgresearchgate.net |
| F200Y (Phe → Tyr) | Moderately Resistant | Resistant | Botrytis cinerea apsnet.orgresearchgate.net |
This table correlates specific mutations in the β-tubulin gene with observed resistance phenotypes in various fungal species.
Structure Activity Relationship Sar Studies of Propynyl N Phenylcarbamate Derivatives
Quantitative Assessment of Alkyl Moiety Unsaturation on Biological Efficacy
The degree of unsaturation in the alkyl ester portion of N-phenylcarbamates can significantly modulate their biological activity. Research comparing saturated, single-bond (alkyl), double-bond (alkenyl), and triple-bond (alkynyl) esters provides insight into this relationship.
Studies on the fungitoxicity of various N-phenylcarbamate derivatives have yielded specific data on the impact of unsaturation. For instance, one study found no discernible difference in fungitoxicity between the triple-bond ester, 2-propynyl N-phenylcarbamate, and its saturated counterpart, ethyl N-phenylcarbamate, against two fungal species in culture. ct.gov However, in other comparisons, the presence and type of unsaturation have shown a more defined effect. For example, the double-bond analogue, 2-allyl N-(4-chlorophenyl) carbamate (B1207046), demonstrated greater fungitoxic effects, particularly against Stemphylium, than its triple-bond counterpart. ct.gov Similarly, 2-allyl N-(4-methylphenyl) carbamate was also found to be more toxic than its propynyl (B12738560) analogue. ct.gov
These findings suggest that while the introduction of a triple bond in the propynyl group does not consistently enhance fungicidal efficacy over a saturated ethyl group, a double bond in the allyl position may be more advantageous for certain fungal targets. ct.gov The data indicates that the relationship is not linear and can be dependent on the specific compound and the target organism. ct.gov
| Compound Name | Alkyl Moiety | Unsaturation | Relative Fungitoxicity |
| Ethyl N-phenylcarbamate | Ethyl | Saturated | Baseline |
| 2-Propynyl N-phenylcarbamate | 2-Propynyl | Triple Bond | No significant difference from Ethyl N-phenylcarbamate in some tests. ct.gov |
| 2-Allyl N-(4-chlorophenyl) carbamate | 2-Allyl | Double Bond | More fungitoxic than triple-bond analogue. ct.gov |
| 2-Allyl N-(4-methylphenyl) carbamate | 2-Allyl | Double Bond | More toxic than propynyl analogue. ct.gov |
Correlation Between Alkyl Chain Length and Observed Biological Activity
The length and branching of the alkyl chain in the ester group of N-phenylcarbamates are critical determinants of their biological activity. This correlation is often linked to the compound's lipophilicity, which affects its ability to permeate cell membranes.
For N-phenylcarbamate esters, herbicidal toxicity has been shown to increase with the size of the alkyl ester group up to a certain point, after which it declines. ct.gov The observed order of foliar toxicity against several plant species was: ethyl < n-propyl ≈ isopropyl < n-butyl < sec-butyl > 2-ethylhexyl > lauryl. ct.gov This trend suggests that potency rises with chain length to the butyl or sec-butyl ester and then decreases with larger esters like the 11-carbon lauryl group. ct.gov
In terms of fungitoxicity, branching in the alkyl chain also plays a role. A branched 3-carbon chain (isopropyl) was found to be more active than a straight 2-carbon chain (ethyl). ct.gov Similarly, a branched 4-carbon chain was at least as active as its straight-chain counterpart. ct.gov This highlights that both the length and the isomeric structure of the alkyl group are key factors. For other related compounds, such as N-nitrosated 1-naphthyl N-alkylcarbamates, an inverse relationship has been noted, where mutagenicity decreases as the length of the N-alkyl chain increases. nih.gov
| Alkyl Ester Group | Chain Length/Structure | Relative Herbicidal Toxicity Score ct.gov |
| Ethyl | C2 | 520 |
| Isopropyl | C3 (branched) | 660 |
| n-Propyl | C3 (straight) | 690 |
| n-Butyl | C4 (straight) | 1000 |
| sec-Butyl | C4 (branched) | 1330 |
| 2-Ethylhexyl | C8 (branched) | 690 |
| Lauryl | C12 (straight) | 680 |
Influence of Substituents on the N-Phenyl Ring on Activity and Selectivity
Modifications to the N-phenyl ring through the addition of various substituents can profoundly impact the biological activity and selectivity of propynyl N-phenylcarbamate derivatives. The nature, position, and number of these substituents alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.
The introduction of electron-withdrawing groups, such as chlorine, or electron-donating groups, like methyl, can significantly affect fungicidal potency. For example, adding a lipophilic phenoxy group can enhance the fungitoxicity of a molecule like 3-chloroaniline, which is otherwise inactive because it cannot effectively permeate the cell. ct.gov In the context of amylose (B160209) phenylcarbamates used in chromatography, it has been observed that the electronegativity, location, and number of substituents on the phenyl rings have a substantial influence on their enantioseparation capabilities. nih.gov Interestingly, the presence of both an electron-withdrawing chloro group and an electron-donating methyl group can create a moderate acidity in the N-H group, which may be crucial for forming the regular secondary structure needed for effective chiral recognition. nih.gov
The position of the substituent is also critical. For instance, in some N-phenylcarbamate fungicides, the activity is highly selective, showing excellent control against fungal strains that are resistant to other fungicides like benzimidazoles, while having no effect on susceptible wild strains. google.com This selectivity is directly tied to the specific substitution pattern on the phenyl ring. google.com The effect of these substituents can sometimes be predicted using Hammett parameters, which correlate the electronic properties of substituents with the conformational energy and reactivity of the molecule. science.gov
| Base Compound | N-Phenyl Ring Substituent | Observed Effect |
| N-Phenylcarbamate | 3-Chloro | Inactive alone, needs lipophilic group to permeate cell. ct.gov |
| N-Phenylcarbamate | 3-Chloro, 4-Phenoxy | Becomes fungitoxic due to added lipophilic group. ct.gov |
| Amylose Phenylcarbamate | 3-Chloro, 5-Methyl | Possesses high chiral resolution power. nih.gov |
| N-Phenylcarbamate | Various (e.g., 3-ethyl-4-ethoxy-5-chloro) | Strong and selective fungicidal effect against resistant fungi. google.com |
Stereochemical Considerations in Biological Activity and Enantioselective Effects
The three-dimensional arrangement of atoms (stereochemistry) within a molecule can lead to different stereoisomers, such as enantiomers and diastereomers, which can exhibit distinct biological activities. google.com Although specific enantioselective studies on this compound are not widely documented, the principles of stereochemistry are highly relevant to the carbamate class of compounds.
The biological activity of chiral compounds often depends on which enantiomer is present, as they can interact differently with chiral biological targets like enzymes and receptors. researchgate.net For related carbamates, the importance of stereoisomerism has been demonstrated. For example, isopropyl N-phenylcarbamate is reported to be more effective in suppressing the germination of oat seeds than its straight-chain isomer, n-propyl N-phenylcarbamate, indicating that the branched structure, a form of stereoisomerism, influences activity. ct.gov
The separation of enantiomers is a critical step in drug development and pesticide research to evaluate the activity and potential toxicity of each isomer independently. researchgate.net Chiral stationary phases based on polysaccharide derivatives, such as amylose phenylcarbamates, are frequently used for this purpose, highlighting the importance of stereochemistry in the interactions of these molecules. nih.govresearchgate.net The differential activity between stereoisomers underscores the need to consider the specific 3D structure of this compound derivatives in any comprehensive SAR study.
Environmental Dynamics and Degradation Pathways of Propynyl N Phenylcarbamate
Photodegradation Pathways and Reaction Mechanisms
Photodegradation, or photolysis, is a significant pathway for the breakdown of Propynyl (B12738560) N-phenylcarbamate when exposed to sunlight, particularly on soil and plant surfaces . Studies on the related compound carbetamide (B107147) reveal that its degradation is rapid in the presence of a semiconductor photocatalyst like titanium dioxide (TiO2) under illumination, with the compound becoming undetectable within 90 minutes .
The primary mechanisms involved in the photodegradation process are oxidation by hydroxyl (OH•) radicals and direct oxidation by holes created by light on the semiconductor surface . The reaction with OH• radicals is the dominant pathway, though direct oxidation accounts for a small fraction (approximately 8%) of the total reaction . These reactions lead to the complete mineralization of the parent compound into carbon dioxide (CO2) .
During the photodegradation process, several intermediate products are formed. These can be categorized into three main groups :
Hydroxylation Products: Compounds formed by the addition of hydroxyl groups to the aromatic ring of the carbamate (B1207046) molecule. These are typically the first intermediates to appear .
Side-Chain Cleavage Products: Intermediates resulting from the breaking of the side chain attached to the carbamate structure .
Side-Chain Cyclization Products: Compounds that form through the cyclization of the side chain .
The concentration of hydroxylated intermediates is generally much higher than those formed by cleavage or cyclization .
Table 1: Key Intermediates in the Photodegradation of Carbetamide
| Intermediate Class | Description | Relative Concentration |
|---|---|---|
| Hydroxylated Compounds | Products from the hydroxylation of the aromatic ring. | High |
| Side-Chain Cleavage Compounds | Products resulting from the cleavage of the side chain. | Low |
| Side-Chain Cyclization Compounds | Products featuring cyclization of the side chain. | Low |
This table is based on findings from the photocatalytic degradation of carbetamide, a related N-phenylcarbamate compound .
Catalytic Degradation on Environmental Surfaces, Including Mineral Substrates
The degradation of Propynyl N-phenylcarbamate can also be influenced by abiotic processes on environmental surfaces, such as mineral substrates and organic matter csu.edu.au. While microbial degradation is often the main mechanism in soil, surface interactions can play a significant role ucanr.edu. The adsorption and desorption behavior of carbetamide is affected by the nature of dissolved organic matter (DOM) in the soil csu.edu.au. A positive correlation has been identified between the soil's adsorption capacity for the herbicide and its organic carbon content, indicating that organic matter can concentrate the compound, potentially influencing its availability for degradation csu.edu.au.
Advanced Characterization and Spectroscopic Analysis of Propynyl N Phenylcarbamate
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Propynyl (B12738560) N-phenylcarbamate. Both ¹H and ¹³C NMR provide critical information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the N-H proton of the carbamate (B1207046), the methylene (B1212753) protons of the propargyl group, and the acetylenic proton. The aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm). The N-H proton signal is expected to be a broad singlet, and its chemical shift can be concentration-dependent. The methylene protons adjacent to the oxygen atom would likely resonate around δ 4.0-5.0 ppm, showing coupling to the acetylenic proton. The terminal acetylenic proton is anticipated to appear as a triplet around δ 2.0-3.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 150-160 ppm. The aromatic carbons would show signals between δ 118 and 140 ppm. The carbons of the propargyl group would have characteristic shifts, with the acetylenic carbons appearing around δ 70-80 ppm and the methylene carbon adjacent to the oxygen at approximately δ 50-60 ppm.
For illustrative purposes, the ¹H NMR data for a related compound, N-(propargyl)-bromacetamide, shows a triplet for the acetylenic proton at δ 2.27 ppm and a quartet for the methylene protons at δ 4.07 ppm. rsc.org Another related structure, N-propargyl-(2-thiobenzyl)acetamide, displays signals for the phenyl group protons between δ 7.22 and 7.34 ppm, a broad peak for the NH proton at δ 6.91 ppm, the methylene protons of the propargyl group as a quartet at δ 3.95 ppm, and the acetylenic proton as a triplet at δ 2.24 ppm. rsc.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Propynyl N-phenylcarbamate
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | |
| Carbamate (NH) | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Methylene (OCH₂) | 4.0 - 5.0 | Doublet of Doublets | Coupled to the acetylenic proton. |
| Acetylenic (C≡CH) | 2.0 - 3.0 | Triplet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 150 - 160 |
| Aromatic (C₆H₅) | 118 - 140 |
| Acetylenic (C≡CH) | 70 - 80 |
| Methylene (OCH₂) | 50 - 60 |
Utilization of Mass Spectrometry (MS) for Compound Identification and Metabolite Profiling
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound (C₁₀H₉NO₂), the exact mass is 175.0633 g/mol .
In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy. For instance, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, Prop-2-yn-1-yl ((Chloromethyl)(oxo)(p-tolyl)-λ⁶-sulfaneylidene)carbamate, was found to be 286.0305, with the experimental value being 286.0298, demonstrating the precision of this technique. nih.gov
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for carbamates include cleavage of the carbamate bond, leading to the formation of ions corresponding to the phenyl isocyanate fragment and the propargyloxy fragment. The study of these fragmentation patterns is crucial for the structural confirmation of the parent compound and the identification of potential metabolites in biological matrices. While specific metabolite profiling studies for this compound were not found in the provided search results, MS would be the primary technique for such investigations.
Interactive Data Table: Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Exact Mass | 175.0633 g/mol |
| Major Fragmentation Pathways | Cleavage of the N-C(O) bond, loss of the propargyl group. |
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, C≡C, and aromatic C-H functional groups.
The N-H stretching vibration of the secondary amide in the carbamate group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong and characteristic band for carbamates, generally observed in the range of 1680-1730 cm⁻¹. The C-O stretching vibrations of the carbamate ester will likely appear in the 1200-1300 cm⁻¹ region. The terminal alkyne C≡C stretching vibration is expected to be a weak band around 2100-2140 cm⁻¹, while the ≡C-H stretching will be a sharp band near 3300 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, and the C=C stretching vibrations within the phenyl ring appear in the 1450-1600 cm⁻¹ region.
For comparison, the IR spectrum of a similar compound, Phenyl carbamate, shows characteristic peaks for N-H stretching (3422-3339 cm⁻¹), C=O stretching (1707 cm⁻¹), N-H bending (1616 cm⁻¹), C-N stretching (1384 cm⁻¹), and C-O stretching (1211 cm⁻¹). rsc.org These values provide a good reference for the expected peak positions in the IR spectrum of this compound. IR spectroscopy can also be effectively used to monitor the progress of the synthesis of this compound, for example, by observing the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) if phenyl isocyanate is used as a starting material.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Acetylenic ≡C-H | Stretch | ~3300 | Sharp, Medium |
| C=O (Carbonyl) | Stretch | 1680 - 1730 | Strong |
| C≡C (Alkyne) | Stretch | 2100 - 2140 | Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-O | Stretch | 1200 - 1300 | Strong |
Chromatographic Methods for Purification and Analytical Quantification
Chromatographic techniques are essential for the purification and analytical quantification of this compound. Thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) are commonly employed methods.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. nih.gov For this compound, a suitable mobile phase would likely consist of a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to achieve good separation on a silica (B1680970) gel plate. Visualization can be achieved under UV light (254 nm) due to the presence of the phenyl group. nih.gov
Column Chromatography: For the purification of this compound on a larger scale, column chromatography using silica gel as the stationary phase is a standard method. The choice of eluent would be similar to that used for TLC, with the polarity of the solvent system being optimized to ensure efficient separation of the desired product from any unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of carbamates. Due to the thermal lability of many N-carbamates, HPLC is often preferred over gas chromatography. researchgate.net A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable approach for the analysis of this compound. Detection is typically performed using a UV detector, set at a wavelength where the phenyl group exhibits strong absorbance.
Gas Chromatography (GC): Direct gas chromatographic analysis of N-carbamates can be challenging due to their potential for thermal degradation. researchgate.net However, techniques such as cold on-column injection can minimize this degradation by introducing the sample into the column at a lower temperature. researchgate.net When coupled with a mass spectrometer (GC-MS), this method can provide both separation and identification of the compound.
Future Research Trajectories and Emerging Applications of Propynyl N Phenylcarbamate
Development of Novel Propynyl (B12738560) Carbamate (B1207046) Derivatives for Targeted Biological Actions
The carbamate functional group is a crucial structural motif in the development of biologically active compounds, including fungicides and enzyme inhibitors. nih.govmdpi.com The synthesis of novel derivatives of propynyl N-phenylcarbamate is a promising avenue for creating compounds with targeted biological actions. Research into related N-aryl carbamates has demonstrated that modifications to the aromatic ring and carbamate structure can lead to compounds with potent and selective inhibitory effects against various enzymes and pathogens. nih.goviaea.org
One key area of development is the design of derivatives as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to nerve function. nih.govnih.gov By synthesizing derivatives with different substituents, researchers aim to enhance potency and selectivity. For instance, studies on similar carbamate structures have shown that adding moieties like N-phenylpiperazine can lead to significant activity against BuChE. nih.gov The goal is to create bivalent ligands that can interact with multiple sites on a target enzyme, thereby increasing their functional affinity and inhibitory power compared to parent compounds. nih.gov
Another significant trajectory is the development of new antifungal agents. Carbamate derivatives have been successfully synthesized and screened against a variety of plant fungal pathogens. nih.govmdpi.com Research has shown that certain N-aryl carbamates exhibit broad-spectrum antifungal activity, with some compounds demonstrating inhibitory rates greater than 70% against pathogens like M. grisea and P. aphanidermatum. nih.gov The exploration of propynyl carbamate derivatives in this context could yield novel fungicides with improved efficacy and environmental profiles. The structure-activity relationship (SAR) studies are crucial in this process, helping to identify the chemical features that confer the highest antifungal potency. mdpi.com
The following table summarizes the targeted biological actions being explored for novel carbamate derivatives, based on research into related structures.
| Target Enzyme/Organism | Potential Application | Research Finding |
| Acetylcholinesterase (AChE) | Insecticide | Novel carbamate derivatives have shown increased inhibitory activity compared to parent compounds. nih.gov |
| Butyrylcholinesterase (BuChE) | Therapeutic Agent | Derivatives with specific moieties (e.g., N-phenylpiperazine) show significant selective inhibition. nih.gov |
| Plant Pathogenic Fungi | Fungicide | N-aryl carbamates exhibit broad-spectrum antifungal activity against various phytopathogenic fungi. nih.govmdpi.com |
| Lipoxygenase | Anti-inflammatory | Certain O-phenyl-N-aryl carbamates have demonstrated potential inhibitory activity against 5-lipoxygenase. iaea.org |
Integration into Advanced Agricultural Pest Management Strategies
The integration of this compound and its derivatives into advanced agricultural pest management strategies aligns with the principles of Integrated Pest Management (IPM). IPM is a comprehensive approach that combines various pest control tactics to minimize economic, environmental, and health risks. researchgate.net This strategy emphasizes prevention, monitoring, and the use of control methods that are targeted and have a lower environmental impact. researchgate.net
Phenylcarbamates, such as the related compound isopropyl N-phenylcarbamate (Propham), have been utilized as selective herbicides and plant growth regulators. nih.govnih.gov They are known to act by disrupting microtubule organization in plant cells, which affects cell division. nih.govresearchgate.net The future of these compounds in agriculture lies in their use within a sophisticated IPM framework. This could involve:
Targeted Herbicide Application: Using this compound derivatives to control specific annual grasses and broad-leaf weeds while minimizing harm to the main crop and non-target organisms.
Fungicidal Use: Leveraging the demonstrated antifungal properties of carbamates to manage plant diseases. nih.govmdpi.comct.gov Novel propynyl carbamate derivatives could be developed as part of a rotation strategy to prevent the development of fungicide resistance.
Synergistic Formulations: Developing formulations that combine this compound with other active ingredients, including biological control agents, to enhance efficacy and broaden the spectrum of controlled pests.
The table below outlines potential roles for this compound within an IPM framework.
| IPM Strategy | Role of this compound Derivative | Potential Benefit |
| Chemical Control | Selective herbicide for grass and broad-leaf weeds. | Reduced crop damage and competition for resources. |
| Disease Management | Rotational fungicide to combat plant pathogens. | Prevention of resistance development and effective disease control. mdpi.com |
| Resistance Management | Component in a chemical rotation plan. | Prolonged effectiveness of existing pest control products. |
| Reduced Risk Pesticides | Development of derivatives with high efficacy and low environmental impact. | Minimized harm to beneficial organisms and ecosystem health. researchgate.net |
Exploration of this compound in Material Science and Chiral Separations
The unique chemical structure of this compound makes it a candidate for exploration in material science and polymer chemistry. Phenylcarbamates are stable compounds that can serve as building blocks or functional groups in the synthesis of more complex molecules and polymers. nih.govacs.org For instance, phenylcarbamates are used in the preparation of ureas and polyureas, which are important materials in various industries. nih.gov The propynyl group, with its reactive triple bond, offers a site for further chemical modification, such as click chemistry reactions, to create functionalized polymers and materials.
A particularly significant and emerging application is in the field of chiral separations. Many pharmaceutical and agrochemical compounds are chiral, meaning they exist in two non-superimposable mirror-image forms (enantiomers) that can have vastly different biological activities. The separation of these enantiomers is crucial. Phenylcarbamate derivatives of polysaccharides, such as cellulose (B213188) and amylose (B160209), are widely used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). jiangnan.edu.cn
These polysaccharide-based CSPs, like amylose tri-(3,5-dimethylphenylcarbamate), achieve chiral recognition through various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance with the analyte. The phenylcarbamate groups attached to the polysaccharide backbone create a specific chiral environment that allows for the differential interaction and separation of enantiomers. jiangnan.edu.cn Future research could focus on synthesizing novel CSPs using this compound derivatives, potentially leading to stationary phases with unique selectivity and improved separation efficiency for specific classes of chiral compounds. jiangnan.edu.cn The propynyl group could also be used to covalently bond the chiral selector to the support material (e.g., silica (B1680970) gel), enhancing the stability and longevity of the chromatographic column.
The potential applications in material science and separations are summarized below.
| Field | Application | Mechanism/Principle |
| Polymer Chemistry | Monomer for polyurea synthesis. | Phenylcarbamates serve as precursors for isocyanates, which react to form urea (B33335) linkages. acs.org |
| Material Science | Functionalization of materials. | The propynyl group allows for covalent attachment to surfaces or other polymers via click chemistry. |
| Chiral Separations | Chiral Stationary Phase (CSP) for chromatography. | Phenylcarbamate derivatives of polysaccharides create a chiral environment for separating enantiomers. jiangnan.edu.cn |
| Molecular Imprinting | Functional monomer in imprinted polymers. | Polymers can be designed with recognition sites for specific molecules, enabling selective separation. nih.gov |
Q & A
Q. Q1: What are the established methodologies for synthesizing Propynyl N-phenylcarbamate, and how do reaction conditions influence yield and purity?
Answer: this compound synthesis typically involves carbamation reactions between propargyl alcohol and phenyl isocyanate, or modifications of existing carbamate frameworks. Key variables include:
- Catalyst selection : Heterogeneous catalysts like Zn/Al/Ce mixed oxides (derived from hydrotalcite precursors) improve selectivity and reduce side reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics, while greener alternatives like dimethyl carbonate (DMC) align with sustainable chemistry principles .
- Temperature control : Optimal yields are observed between 80–120°C, with higher temperatures risking decomposition of the propynyl group .
Validation via ¹H NMR and ¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 150–155 ppm for carbamate carbonyl) is critical for confirming structural integrity .
Q. Q2: How can researchers optimize analytical techniques (e.g., HPLC, MS) to quantify this compound in complex matrices?
Answer:
- Chromatographic separation : Reverse-phase HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30 v/v) resolves carbamates from interfering compounds .
- Mass spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects [M+H]⁺ ions (e.g., m/z 220–250 range for this compound derivatives). Fragmentation patterns (e.g., loss of CO₂ at Δm/z 44) confirm identity .
- Calibration standards : Use deuterated analogs (e.g., D₃-propynyl derivatives) to correct for matrix effects in environmental or biological samples .
Advanced Research Questions
Q. Q3: What molecular interactions stabilize this compound in biological systems, and how can these be experimentally validated?
Answer: The propynyl group exhibits unique stacking interactions with nucleic acids. For example:
- DNA stabilization : Propynyl-modified nucleotides enhance duplex and G-quadruplex stability via enthalpic contributions, as shown by UV melting assays (ΔTₘ up to +5°C) and isothermal titration calorimetry (ITC) .
- Protein binding : Molecular docking simulations paired with surface plasmon resonance (SPR) reveal hydrophobic interactions between the phenylcarbamate moiety and enzyme active sites (e.g., acetylcholinesterase). Competitive inhibition assays using propynyl derivatives validate these models .
Q. Q4: How do contradictions in catalytic mechanisms for carbamate synthesis arise, and what strategies resolve them?
Answer: Contradictions often stem from divergent catalyst behavior. For example:
- Acid vs. base catalysts : While Lewis acids (e.g., ZnCl₂) promote nucleophilic attack by aniline on carbonyl groups, basic catalysts (e.g., KF/Al₂O₃) favor alcoholysis pathways. Kinetic isotope effect (KIE) studies and in situ FTIR spectroscopy differentiate rate-determining steps .
- Solvent effects : Polar solvents stabilize zwitterionic intermediates in urea alcoholysis, whereas nonpolar solvents favor carbamate dimerization. Computational DFT studies reconcile these pathways by modeling transition states .
Q. Q5: What thermodynamic and kinetic parameters govern this compound’s stability under varying environmental conditions?
Answer:
- Thermodynamic stability : Gibbs free energy (ΔG) calculations for hydrolysis (e.g., in aqueous buffers) show carbamate degradation above pH 9.0. Accelerated stability testing (40°C/75% RH) predicts shelf life using Arrhenius models .
- Kinetic degradation : Pseudo-first-order rate constants (k) derived from LC-MS time-course data reveal photolytic degradation under UV light (λ = 254 nm). Quenching experiments with radical scavengers (e.g., TEMPO) identify oxidative pathways .
Q. Q6: How can researchers address discrepancies in reported catalytic efficiencies for this compound synthesis?
Answer: Discrepancies often arise from non-standardized testing conditions. Mitigation strategies include:
- Normalization protocols : Report turnover frequencies (TOF) relative to active metal sites (e.g., mmol product/mmol Zn per hour) .
- Control experiments : Compare batch vs. flow reactors to isolate mass transfer limitations .
- Machine learning : Multivariate regression models correlate catalyst composition (e.g., CeO₂ dopants) with activity, resolving outliers in literature data .
Q. Q7: What safety and handling protocols are critical for this compound in preclinical studies?
Answer:
- NIH compliance : Adhere to guidelines for waste disposal (e.g., K174 wastewater codes) and PPE (gloves, respirators) to mitigate toxicity risks .
- In vivo protocols : Dose optimization via allometric scaling (mg/kg) and metabolite screening (e.g., LC-MS/MS for phenylurea derivatives) ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
